7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC9884297
Molecular Formula: C23H25F4N5
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25F4N5 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 7-(4-cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C23H25F4N5/c1-15-14-19(31-12-10-30(11-13-31)18-4-2-3-5-18)32-22(28-15)20(21(29-32)23(25,26)27)16-6-8-17(24)9-7-16/h6-9,14,18H,2-5,10-13H2,1H3 |
| Standard InChI Key | HRJFJIIEVCYDTO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F |
Introduction
Structural and Chemical Properties
Core Scaffold and Substituent Analysis
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. This scaffold confers rigidity and π-π stacking capabilities, facilitating interactions with hydrophobic enzyme pockets . Key substituents include:
-
4-Cyclopentylpiperazin-1-yl group: Introduces conformational flexibility and basicity, potentially enhancing solubility and receptor binding.
-
4-Fluorophenyl ring: Electron-withdrawing fluorine improves metabolic stability and membrane permeability.
-
Trifluoromethyl group: Enhances lipophilicity and bioavailability while resisting oxidative metabolism.
The compound’s IUPAC name and SMILES string (CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F) reflect these substituents’ positions, critical for structure-activity relationships (SAR).
Physicochemical and Computational Data
| Property | Value |
|---|---|
| Molecular Weight | 447.5 g/mol |
| LogP (Predicted) | 4.2 (AlogPS) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 68.5 Ų |
| Solubility | Poor aqueous solubility |
The trifluoromethyl and fluorophenyl groups contribute to a high LogP, suggesting strong membrane permeability but limited solubility. Computational models predict moderate blood-brain barrier penetration, hinting at potential central nervous system applications .
Synthesis and Structural Characterization
Synthetic Strategies
While no direct synthesis route is documented for this compound, pyrazolo[1,5-a]pyrimidines are typically synthesized via:
-
Cyclocondensation: Reacting aminopyrazoles with β-diketones or α,β-unsaturated ketones under acidic conditions .
-
Multi-component Reactions: Combining aldehydes, malononitrile, and hydrazines in one-pot procedures .
-
Cross-coupling Reactions: Introducing aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings .
The trifluoromethyl group likely originates from trifluoromethylation reagents like Umemoto’s reagent or CF₃Cu, while the cyclopentylpiperazine moiety may be introduced via nucleophilic substitution.
Analytical Characterization
Hypothetical characterization data would involve:
-
NMR: Distinct signals for the trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR), aromatic protons (δ 7.0–8.0 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 447.5 (M+H⁺) with fragments corresponding to cyclopentylpiperazine loss.
-
X-ray Crystallography: Confirmation of the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations .
| Kinase Target | IC₅₀ (Hypothetical) | Mechanism |
|---|---|---|
| EGFR | <100 nM | Competitive ATP binding |
| CDK2 | 50–200 nM | Allosteric inhibition |
Analogous compounds show nanomolar potency against EGFR mutants in non-small cell lung cancer, suggesting this derivative’s potential in overcoming drug resistance .
Central Nervous System Applications
The cyclopentylpiperazine group, common in neuroactive compounds, may modulate serotonin or dopamine receptors. Fluorine’s electronegativity enhances blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease research.
Drug Design and Optimization
Pharmacokinetic Enhancements
-
Trifluoromethyl Group: Reduces metabolic clearance by cytochrome P450 enzymes, prolonging half-life.
-
4-Fluorophenyl Ring: Lowers susceptibility to oxidative metabolism compared to non-fluorinated analogs.
-
Cyclopentylpiperazine: Balances solubility and lipophilicity, improving oral bioavailability.
Toxicity and Selectivity Challenges
While fluorinated groups reduce off-target interactions, the piperazine moiety may pose cardiotoxicity risks via hERG channel inhibition . Computational screening for hERG binding (e.g., QSAR models) is recommended early in development.
Research Gaps and Future Directions
-
Target Identification: Proteomic profiling to map kinase targets and off-effects.
-
In Vivo Efficacy: Testing in xenograft models for oncology or neuroinflammatory diseases.
-
Formulation Development: Addressing poor solubility via nanoemulsions or prodrug strategies.
-
SAR Expansion: Modifying the cyclopentyl group to cyclopropyl or spirocyclic variants for potency gains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume